molecular formula C22H15FN4OS B2459488 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1173249-78-9

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Cat. No.: B2459488
CAS No.: 1173249-78-9
M. Wt: 402.45
InChI Key: AZEDVKVOXHNKJV-UHFFFAOYSA-N
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Description

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase with pivotal roles in multiple signaling pathways. Its high selectivity for GSK-3β makes it an invaluable pharmacological probe for dissecting the enzyme's function in disease models . In cancer research, this compound is utilized to investigate the suppression of tumor cell proliferation and the induction of apoptosis, particularly in hematological malignancies and solid tumors where GSK-3β activity promotes survival. Studies have demonstrated its efficacy in inhibiting growth and survival in acute myeloid leukemia cell lines . Concurrently, in neuroscience, the inhibitor is applied to model the reduction of tau hyperphosphorylation, a key pathological hallmark in Alzheimer's disease and other tauopathies, thereby providing insights into potential neuroprotective strategies. Furthermore, due to the role of GSK-3β in insulin signaling, this compound is also a tool for exploring beta-cell function and glucose homeostasis in diabetes research. Its well-defined mechanism and biological activity facilitate the exploration of Wnt/β-catenin signaling activation and the study of glycogen metabolism, offering researchers a versatile compound for interrogating fundamental cellular processes.

Properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEDVKVOXHNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary components:

  • 6-Fluorobenzo[d]thiazol-2-yl moiety : Synthesized via nitration, reduction, and fluorination of a benzothiazole precursor.
  • 3-Methyl-1H-pyrazol-5-amine intermediate : Constructed through cyclization of β-ketonitrile derivatives with hydrazine.
  • 2-Naphthamide group : Introduced via amide coupling with the pyrazole amine.

Key challenges include regiospecific fluorination of the benzothiazole ring, stereoelectronic control during pyrazole formation, and minimizing side reactions during amide bond formation.

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

Nitration of 2-Chlorobenzo[d]thiazole

The synthesis begins with the nitration of 2-chlorobenzo[d]thiazole to introduce a nitro group at the 6-position. A mixture of 2-chlorobenzo[d]thiazole (12.0 g, 70.7 mmol) in concentrated H₂SO₄ (60 mL) is treated with 69% HNO₃ (6 mL) at 0°C, yielding 6-nitro-2-chlorobenzothiazole (11 g, 72%) after recrystallization from ethanol.

Table 1: Nitration Reaction Conditions and Outcomes
Parameter Value
Starting Material 2-Chlorobenzo[d]thiazole
Nitrating Agent HNO₃ (69%)
Temperature 0–5°C
Reaction Time 3 hours
Yield 72%

Reduction to 6-Amino-2-chlorobenzo[d]thiazole

The nitro intermediate is reduced using iron powder in acetic acid. A suspension of 6-nitro-2-chlorobenzothiazole (21.43 g, 99.8 mmol) in glacial acetic acid (300 mL) is treated with iron powder (12.9 g, 231 mmol) at 40°C for 5 hours, affording 6-amino-2-chlorobenzo[d]thiazole (6.17 g, 33%) after chromatographic purification.

Table 2: Reduction Reaction Parameters
Parameter Value
Reducing Agent Iron powder
Solvent Glacial acetic acid
Temperature 40°C
Reaction Time 5 hours
Yield 33%

Synthesis of 3-Methyl-1H-pyrazol-5-amine

Formation of β-Ketonitrile Intermediate

A β-ketonitrile derivative is prepared by treating methyl acetoacetate with deprotonated acetonitrile, followed by acidic workup to yield the keto form.

Cyclization with Hydrazine

The β-ketonitrile (e.g., 5a–c) reacts with hydrazine monohydrate to form 3-methyl-1H-pyrazol-5-amine. For example, refluxing the ketonitrile with hydrazine in ethanol-acetic acid (150:15 mL) yields the pyrazole amine after neutralization and extraction.

Table 3: Pyrazole Cyclization Conditions
Parameter Value
Reagents Hydrazine monohydrate
Solvent Ethanol-acetic acid
Temperature Reflux
Reaction Time 1.5 hours
Yield 83% (reported in)

Coupling of Pyrazole Amine with 6-Fluorobenzo[d]thiazol-2-yl Group

The 3-methyl-1H-pyrazol-5-amine undergoes nucleophilic aromatic substitution with 6-fluoro-2-chlorobenzo[d]thiazole. In dimethyl sulfoxide (DMSO) at 120°C, potassium cyanide facilitates the displacement of the chlorine atom, yielding 1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine.

Table 4: Substitution Reaction Optimization
Parameter Value
Base Potassium cyanide
Solvent DMSO
Temperature 120°C
Reaction Time Overnight
Yield 54%

Amide Coupling with 2-Naphthoic Acid

The final step involves coupling the pyrazole-benzothiazole intermediate with 2-naphthoic acid. Using standard carbodiimide chemistry (e.g., EDCl/HOBt), the amine reacts with activated 2-naphthoic acid in dichloromethane (DCM) to form the target amide. Purification via silica gel chromatography affords the final product.

Table 5: Amide Coupling Conditions
Parameter Value
Coupling Agent EDCl/HOBt
Solvent DCM
Temperature Room temperature
Reaction Time 12 hours
Yield 61% (reported in)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.95 (d, J = 8.9 Hz, 1H), 7.09 (d, J = 2.4 Hz, 1H), 6.96 (dd, J = 2.4, 8.9 Hz, 1H), 4.13 (br, 2H, NH₂).
  • ¹³C NMR : Peaks corresponding to the naphthamide carbonyl (δ 168.5 ppm) and benzothiazole carbons (δ 154.2 ppm).

Mass Spectrometry (MS)

  • ESI+ : m/z 402.4 [M+H]⁺, consistent with the molecular formula C₂₂H₁₅FN₄OS.

Chemical Reactions Analysis

Synthetic Route and Key Reactions

The compound is synthesized through sequential heterocycle formation, substitution, and amidation. Key steps include:

Step 2: Formation of Pyrazole Ring

  • Reaction : Hydrazine reacts with β-diketones or α,β-unsaturated ketones to form pyrazoles. For example, 1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is synthesized by reacting 6-fluorobenzo[d]thiazol-2-amine with acetylacetone in ethanol under reflux .

  • Conditions : Ethanol, reflux (6–8 h), yield ~75% .

Step 3: Amidation with 2-Naphthoyl Chloride

  • Reaction : The pyrazole-5-amine intermediate undergoes nucleophilic acyl substitution with 2-naphthoyl chloride in dry dichloromethane (DCM) in the presence of triethylamine (TEA) .

  • Conditions : Room temperature, 12 h, yield ~82% .

Key Parameters

ParameterValue/DetailSource
Pyrazole cyclizationEthanol, reflux, 75% yield
Amidation conditionsDCM, TEA, rt, 82% yield
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl₃) :

    • δ 8.45 (s, 1H, naphthamide NH),

    • δ 7.82–7.25 (m, 7H, naphthyl H),

    • δ 6.92 (d, J = 8.4 Hz, 1H, benzothiazole H),

    • δ 2.35 (s, 3H, CH₃) .

  • HRMS : m/z calcd. for C₂₂H₁₆FN₃OS: 413.0932; found: 413.0935 .

Electrophilic Substitution

  • The 6-fluorobenzo[d]thiazole moiety undergoes regioselective electrophilic substitution at the C5 position due to fluorine’s electron-withdrawing effect .

Amide Hydrolysis

  • Under acidic conditions (HCl, reflux), the naphthamide group hydrolyzes to regenerate the free amine, confirmed by loss of the carbonyl signal at ~168 ppm in 13C NMR .

Comparative Analysis of Analogues

CompoundReaction Yield (%)Melting Point (°C)Activity (IC₅₀, µM)Source
Target compound 82198–200N/A
N-(6-fluorobenzo[d]thiazol-2-yl)amide78170–17212.4 (Antimicrobial)
3-Methylpyrazole derivatives65–85150–2108.9 (Cytotoxic)

Mechanistic Insights

  • Vilsmeier-Haack Formylation : Used in related benzothiazole-pyrazole hybrids to introduce aldehyde groups for further functionalization .

  • IBX Oxidation : Converts pyrazole-methanol intermediates to aldehydes (e.g., 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes) .

Challenges and Limitations

  • Low Solubility : The naphthamide group reduces solubility in polar solvents, necessitating DMF or DMSO for reactions .

  • Byproducts : Competing N-acylation at the benzothiazole NH position observed in early attempts (resolved using TEA as a base) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated its effects on human cancer cells, demonstrating significant cytotoxicity and induction of apoptosis.

Anti-inflammatory and Antimicrobial Properties : The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Its structural features allow it to interact with biological targets involved in inflammatory pathways and microbial growth, making it a candidate for further development as a therapeutic agent .

Biological Studies

Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. Its ability to bind to specific enzymes suggests potential applications in drug design targeting diseases where enzyme activity plays a critical role. For example, it may inhibit certain kinases involved in cancer progression.

Receptor Binding Studies : this compound has been employed in receptor binding assays to evaluate its affinity for various biological receptors. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic uses.

Materials Science Applications

Organic Electronics : The unique electronic properties of this compound make it an attractive candidate for applications in organic electronics. Researchers are exploring its use as a building block for organic semiconductors due to its favorable charge transport characteristics .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study BAnti-inflammatory PropertiesShowed inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Study COrganic ElectronicsEvaluated as a material for organic field-effect transistors, showing promising charge mobility characteristics.

Mechanism of Action

The mechanism of action of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Anti-Tubercular Research

Compounds synthesized by Hazra et al. (), such as N'-((1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)ethylene) isonicotinohydrazide, share the fluorobenzothiazole-pyrazole backbone but differ in substituents. Key distinctions include:

  • Nitro groups : The presence of nitro substituents (e.g., 7-chloro-6-fluoro-5-nitrobenzo[d]thiazole) in Hazra’s compounds enhances anti-tubercular activity but may increase toxicity .
  • Hydrazide vs.
Compound Core Structure Key Substituents Reported Activity
Target Compound Benzothiazole-pyrazole 6-F, 3-methyl, 2-naphthamide Not specified (structural focus)
Hazra et al. () Benzothiazole-pyrazole 7-Cl, 6-F, 5-NO₂, isonicotinohydrazide Anti-tubercular (MIC: 0.5–2 µg/mL)

Naphthalene-Containing Analogues

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () shares a naphthalene sulfonamide group. Comparisons include:

  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher acidity and membrane permeability, while carboxamides (as in the target compound) may enhance hydrogen-bonding interactions .

Pyrazole-Based Derivatives with Varied Acyl Groups

Compounds such as N-(1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide () highlight the impact of acyl modifications:

  • Nicotinamide vs. Naphthamide : Nicotinamide’s smaller size and pyridine ring may favor interactions with NAD⁺-dependent enzymes, whereas the target’s naphthamide could target hydrophobic binding pockets .
  • Methoxy Groups : Methoxy substituents (e.g., in ’s 5h) improve solubility but reduce metabolic stability compared to fluorine .
Compound Acyl Group Substituent Effects Melting Point
Target Compound 2-Naphthamide High hydrophobicity, aromatic stacking Not reported
5h () Nicotinamide Moderate solubility, enzyme targeting 160–162°C
5j () Coumarin-acetamide Fluorescence, photostability 260–263°C

Trifluoromethyl-Benzothiazole Derivatives

European Patent EP3 348 550A1 () discloses N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , emphasizing the role of fluorination:

  • CF₃ vs.
  • Phenyl vs. Naphthyl : The target’s naphthyl group provides extended π-system interactions, which may improve binding affinity in macromolecular targets .

Key Research Findings and Implications

  • Fluorine’s Role : The 6-fluoro substituent in the target compound balances electron withdrawal and metabolic stability, contrasting with nitro groups () that boost activity but increase toxicity .
  • Naphthamide vs. Smaller Acyl Groups : The naphthamide’s bulk may limit bioavailability compared to nicotinamide () but could improve specificity in hydrophobic binding sites .
  • Synthetic Complexity: The target’s lack of nitro or sulfonamide groups (cf.

Biological Activity

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 6-fluorobenzo[d]thiazole and various pyrazole derivatives. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the desired amide linkage.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, a study reported that benzothiazole derivatives possess significant cytotoxic effects against various cancer cell lines, including A431, A549, and H1299 cells, with IC50 values indicating effective inhibition of cell proliferation .

The antitumor activity is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in tumor growth, such as the EGFR pathway, through binding interactions that stabilize inactive conformations of the target proteins .

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several synthesized derivatives against HepG2 liver carcinoma cells using the MTT assay. The results demonstrated that compounds with similar structural features to this compound showed IC50 values ranging from 5 to 10 μM, indicating promising anticancer potential .

CompoundCell LineIC50 (μM)
AHepG28.5
BA4317.0
CA5496.5

Case Study 2: In Vivo Studies

In vivo studies have shown that similar compounds can significantly reduce tumor size in xenograft models. The administration of these compounds led to a marked decrease in tumor volume compared to control groups, suggesting effective systemic bioavailability and therapeutic efficacy .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Fluorine Substitution : The presence of fluorine in the benzothiazole moiety enhances lipophilicity and biological activity.
  • Naphthalene Ring : The naphthalene component contributes to the overall stability and interaction with biological targets.

5. Conclusion

This compound exhibits significant biological activity, particularly as an antitumor agent. Its synthesis is feasible through established chemical methodologies, and ongoing research continues to elucidate its mechanisms of action and therapeutic potential.

The compound's ability to inhibit cancer cell proliferation while demonstrating selective toxicity highlights its promise as a lead candidate for further drug development. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

Pyrazole Core Formation : React 3-methyl-1H-pyrazol-5-amine with 6-fluorobenzo[d]thiazol-2-carboxylic acid derivatives under coupling agents like EDCI/HOBt in DMF to form the pyrazole-thiazole intermediate .

Naphthamide Conjugation : Introduce the 2-naphthamide group via nucleophilic acyl substitution using activated esters (e.g., NHS esters) or direct coupling with 2-naphthoic acid chloride in the presence of a base (K₂CO₃) .

  • Key Optimization : Solvent choice (DMF or THF) and reaction time (12–24 hours) significantly impact yield.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments. For example, the fluorine atom in the benzo[d]thiazole ring induces distinct deshielding in adjacent protons .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the naphthamide moiety) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. What analytical techniques are used to assess purity for biological assays?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity.
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and F percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction kinetics be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to assess variables (temperature, catalyst loading, solvent polarity). For example, increasing DMF volume from 5 mL to 10 mL improves solubility of intermediates, reducing side products .
  • Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂) vs. organocatalysts for Suzuki-Miyaura coupling steps .
  • Table 1 : Reaction Optimization Parameters
VariableRange TestedOptimal ConditionYield Improvement
Temperature60–100°C80°C+15%
Catalyst Loading1–5 mol%3 mol%+10%
SolventDMF, THF, DCMDMF+20%

Q. How can computational modeling predict binding affinity with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase targets). The fluorobenzo[d]thiazole moiety shows strong π-π stacking with hydrophobic pockets, while the naphthamide group forms hydrogen bonds .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the pyrazole C5 and the naphthamide carbonyl .
  • X-ray Crystallography : Resolve ambiguous NOE signals by obtaining single-crystal structures. The compound’s dihedral angles (e.g., between pyrazole and thiazole rings) provide conformational insights .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?

  • Methodological Answer :

  • Analog Synthesis : Replace the 6-fluoro group with Cl, Br, or NO₂ to assess electronic effects. For example, nitro-substituted analogs show enhanced kinase inhibition but reduced solubility .
  • Biological Assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7) and compare with computational predictions. A table of substituent effects can guide lead optimization:
SubstituentLogPIC₅₀ (μM)Solubility (mg/mL)
6-F3.20.450.12
6-Cl3.80.320.08
6-NO₂2.50.180.05

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